molecular formula C8H13N3S B1342174 1-(Thiazol-2-yl)piperidin-3-amine

1-(Thiazol-2-yl)piperidin-3-amine

Cat. No.: B1342174
M. Wt: 183.28 g/mol
InChI Key: BGILKUDVVFXDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiazol-2-yl)piperidin-3-amine is a heterocyclic compound comprising a piperidine ring substituted at position 1 with a thiazole moiety and at position 3 with an amine group. This structural combination is frequently explored in medicinal and agrochemical research due to its pharmacophoric versatility. For example, thiourea derivatives are often synthesized via reactions of aryl isothiocyanates with amines, as seen in the preparation of 4-(benzo[d]thiazol-2-yl)benzenamine derivatives .

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c9-7-2-1-4-11(6-7)8-10-3-5-12-8/h3,5,7H,1-2,4,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGILKUDVVFXDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following sections compare 1-(thiazol-2-yl)piperidin-3-amine with structurally related compounds, focusing on substituent effects, synthetic yields, and inferred biological activities.

Structural Analogues with Varying Heterocycles
  • Benzothiazole Derivatives : Compounds like 4-(benzo[d]thiazol-2-yl)benzenamine () replace the thiazole ring with a benzothiazole group, increasing aromaticity and lipophilicity. Cyclization of these derivatives yields oxadiazinane and triazinane thiones, which exhibit enhanced rigidity compared to the piperidine-thiazole scaffold .
  • Thiazole-Piperazine Hybrids: describes urea derivatives (e.g., compounds 11a–11o) featuring a thiazole-piperazine core.
Substituent Effects on Physicochemical Properties

Table 1 compares select compounds from , highlighting how aryl substituents influence molecular weight and synthetic yields:

Compound Aryl Substituent Molecular Weight (g/mol) Yield (%)
11a 3-Fluorophenyl 484.2 85.1
11b 3,5-Dichlorophenyl 534.2 83.7
11d 4-Trifluoromethylphenyl 534.1 85.3
11m 3,5-Di(trifluoromethyl)phenyl 602.2 84.7

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) increase molecular weight but marginally reduce yields, possibly due to steric or electronic effects during synthesis .
  • Fluorine substituents (e.g., 11a, 11c) maintain moderate yields while enhancing metabolic stability .
Theoretical and ADMET Profiles

employs DFT calculations to analyze a cyclobutane-thiazole-thiourea hybrid, revealing electron-deficient regions near the thiourea group. Such studies underscore the importance of electronic features in reactivity and binding. Predicted ADMET properties for this compound (e.g., moderate bioavailability, low hepatotoxicity) suggest that substituent choice critically impacts drug-likeness .

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